3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol
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Overview
Description
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol is a compound that features a unique structure combining boron and nitrogen within a fused ring system. This compound is of significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable target for research and development.
Preparation Methods
The synthesis of 3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol typically involves the formation of the azaborinine ring system followed by the introduction of the trifluoromethyl group. One common synthetic route includes the reaction of a dibenzo precursor with boron and nitrogen sources under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may employ similar strategies but on a larger scale, optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents like halogens or organometallic compounds. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway. .
Scientific Research Applications
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol involves its interaction with molecular targets through its boron and nitrogen atoms. The boron center exhibits Lewis acidity, allowing it to form complexes with various substrates. This interaction can activate certain chemical bonds, facilitating reactions such as insertion into silicon-containing bonds. The compound’s unique structure enables it to participate in a range of chemical pathways, contributing to its versatility in different applications .
Comparison with Similar Compounds
3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol can be compared with other similar compounds, such as:
Dibenzo[c,e][1,2]azaborinine: Lacks the trifluoromethyl group, resulting in different reactivity and stability profiles.
Dibenzo[b,f]azepines: These compounds have a similar fused ring system but differ in their nitrogen and boron placement, affecting their chemical properties.
10,11-Dihydro-5H-dibenzo[b,f]azepine: Another related compound with distinct applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C13H9BF3NO |
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Molecular Weight |
263.02 g/mol |
IUPAC Name |
6-hydroxy-3-(trifluoromethyl)-5H-benzo[c][1,2]benzazaborinine |
InChI |
InChI=1S/C13H9BF3NO/c15-13(16,17)8-5-6-10-9-3-1-2-4-11(9)14(19)18-12(10)7-8/h1-7,18-19H |
InChI Key |
XTCUNCVHMIWUSE-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2C3=C(N1)C=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
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